Cas no 7295-46-7 (1-(4-Bromophenyl)hexan-1-one)

1-(4-Bromophenyl)hexan-1-one is a brominated aromatic ketone with the molecular formula C₁₂H₁₅BrO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure features a hexanone chain attached to a 4-bromophenyl group, offering reactivity at both the carbonyl and aryl bromide positions for further functionalization. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling efficient carbon-carbon bond formation. With high purity and stability, it is suitable for research and industrial applications requiring precise synthetic transformations. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1-(4-Bromophenyl)hexan-1-one structure
1-(4-Bromophenyl)hexan-1-one structure
Product Name:1-(4-Bromophenyl)hexan-1-one
CAS No:7295-46-7
MF:C12H15BrO
MW:255.150902986526
MDL:MFCD00075833
CID:47324
PubChem ID:11436757
Update Time:2025-05-27

1-(4-Bromophenyl)hexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Bromohexanophenone
    • 1-(4-Bromophenyl)-1-hexanone
    • 4-bromo-1-phenylhexan-1-one
    • 1-(4-bromophenyl)hexan-1-one
    • 1-bromo-4-hexanoylbenzene
    • 1-hexanone,1-(4-bromophenyl)
    • 1-p-bromophenyl-1-hexanone
    • 4'-bromocaprophenone
    • p-bromo-hexanophenone
    • 7295-46-7
    • FT-0731543
    • W13406
    • SCHEMBL4198536
    • CS-0133181
    • 1-(4-Bromo-phenyl)-hexan-1-one
    • MVLMRPWLTMFPJI-UHFFFAOYSA-N
    • MFCD00075833
    • AKOS009339591
    • 1-(4-Bromophenyl)hexan-1-one
    • MDL: MFCD00075833
    • Inchi: 1S/C12H15BrO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3
    • InChI Key: MVLMRPWLTMFPJI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CCCCC)=O

Computed Properties

  • Exact Mass: 254.03100
  • Monoisotopic Mass: 254.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.255
  • Melting Point: 59-60 ºC
  • Boiling Point: 322 ºC
  • Flash Point: 48 ºC
  • Refractive Index: 1.527
  • PSA: 17.07000
  • LogP: 4.21210

1-(4-Bromophenyl)hexan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-Bromophenyl)hexan-1-one Pricemore >>

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1-(4-Bromophenyl)hexan-1-one Production Method

Additional information on 1-(4-Bromophenyl)hexan-1-one

Research Brief on 1-(4-Bromophenyl)hexan-1-one (CAS: 7295-46-7) in Chemical Biology and Pharmaceutical Applications

1-(4-Bromophenyl)hexan-1-one (CAS: 7295-46-7) is a brominated aromatic ketone that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This compound, characterized by a hexanone chain linked to a para-brominated phenyl ring, serves as a critical building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.

Recent studies have highlighted the role of 1-(4-Bromophenyl)hexan-1-one in the development of novel kinase inhibitors and antimicrobial agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are pivotal in treating B-cell malignancies. The bromine moiety at the para position facilitates further functionalization via cross-coupling reactions, enabling rapid diversification of the molecular scaffold.

In the realm of synthetic methodology, advances in catalytic C-H activation have leveraged 1-(4-Bromophenyl)hexan-1-one as a model substrate. A Nature Catalysis study (2024) reported a palladium-catalyzed β-C(sp3)-H arylation protocol using this compound, achieving unprecedented selectivity for the hexanone chain. This breakthrough has implications for streamlining the synthesis of alkyl-aryl hybrid pharmacophores in drug development pipelines.

Pharmacological investigations have revealed interesting structure-activity relationships (SAR) when the compound is incorporated into larger molecular architectures. Research published in Bioorganic & Medicinal Chemistry Letters (2023) showed that derivatives of 1-(4-Bromophenyl)hexan-1-one exhibit moderate COX-2 inhibitory activity, suggesting potential as anti-inflammatory leads. The ketone functionality appears crucial for hydrogen bonding interactions with the enzyme's active site.

From a safety and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) perspective, recent in vitro studies indicate that 1-(4-Bromophenyl)hexan-1-one demonstrates favorable metabolic stability in human liver microsome assays, with a half-life exceeding 60 minutes. However, the bromine atom may pose bioaccumulation concerns that warrant further investigation in environmental impact assessments for large-scale pharmaceutical applications.

The compound's crystalline properties have also been characterized through X-ray diffraction studies (2024, Crystal Growth & Design), revealing a monoclinic P21/c space group with interesting intermolecular halogen bonding patterns. These structural insights are valuable for formulation scientists working on crystal engineering approaches to improve drug solubility and bioavailability.

Looking forward, 1-(4-Bromophenyl)hexan-1-one continues to be a molecule of interest in fragment-based drug discovery. Its balanced lipophilicity (calculated logP ≈ 3.2) and molecular weight (241.13 g/mol) make it an ideal candidate for growing into lead compounds through structure-based design. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines for neurological and oncological targets.

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